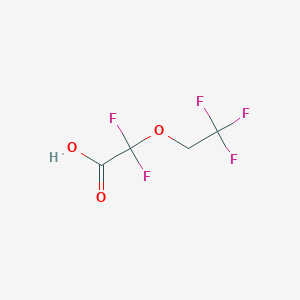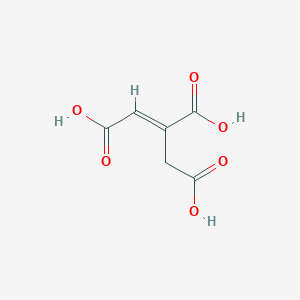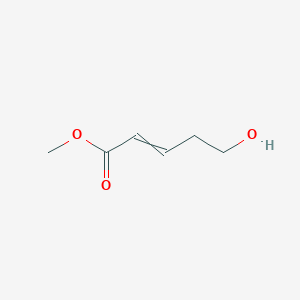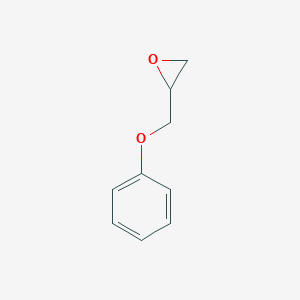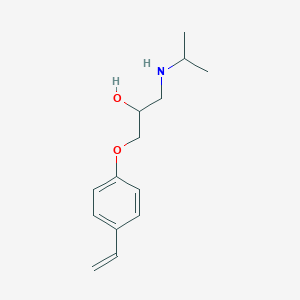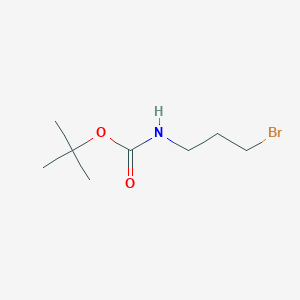
2-氨基噻唑-5-羧酸乙酯
概述
描述
Ethyl 2-aminothiazole-5-carboxylate (ETAC) is an organic compound that has been studied for its potential applications in many fields. It is a compound of aminothiazole and carboxylic acid, and is a colorless solid at room temperature. It is soluble in water and most organic solvents, and has a molecular weight of 156.1 g/mol. It has been studied for its potential applications in pharmaceuticals, biochemistry, and medical sciences.
科学研究应用
抗癌剂
2-氨基噻唑骨架,2-氨基噻唑-5-羧酸乙酯属于该骨架,已被证明具有抗癌活性 . 它可能在开发新的抗癌药物中发挥作用。
抗氧化剂
含有2-氨基噻唑骨架的化合物也被发现具有抗氧化特性 . 这表明2-氨基噻唑-5-羧酸乙酯可能在开发抗氧化疗法中发挥作用。
抗菌剂
2-氨基噻唑骨架与抗菌活性有关 . 这表明2-氨基噻唑-5-羧酸乙酯可能在开发新的抗菌药物中发挥作用。
抗炎剂
含有2-氨基噻唑骨架的化合物已被发现具有抗炎特性 . 这表明2-氨基噻唑-5-羧酸乙酯可能在开发抗炎疗法中发挥作用。
生化试剂
2-氨基噻唑-5-羧酸乙酯被用作生命科学相关研究中的生化试剂 . 它可用作各种实验中的生物材料或有机化合物。
药物开发
作用机制
Target of Action
Ethyl 2-aminothiazole-5-carboxylate is a derivative of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . The 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with various targets in cancer cells, leading to the inhibition of cell proliferation .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature, with a melting point of 159-163 °c . It is sensitive to light and moisture , suggesting that these factors could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of Ethyl 2-aminothiazole-5-carboxylate is the inhibition of cell proliferation in various cancerous cell lines . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Action Environment
The action of Ethyl 2-aminothiazole-5-carboxylate can be influenced by environmental factors. For instance, it is sensitive to light and moisture , which could affect its stability and efficacy. Therefore, it is recommended to store the compound under nitrogen at a temperature of 2-8°C to maintain its stability and ensure its effective action.
安全和危害
未来方向
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as Ethyl 2-aminothiazole-5-carboxylate, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
生化分析
Biochemical Properties
2-aminothiazole derivatives, to which Ethyl 2-aminothiazole-5-carboxylate belongs, have been reported to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Cellular Effects
These compounds have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Molecular Mechanism
2-aminothiazole derivatives have been reported to exhibit their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
ethyl 2-amino-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXERIGKZNEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310861 | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32955-21-8 | |
| Record name | 32955-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-aminothiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-thiazole-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-aminothiazole-5-carboxylate in the development of DNA minor groove binders?
A1: Ethyl 2-aminothiazole-5-carboxylate serves as a crucial starting material in the synthesis of Isothia-Nt, a potential DNA minor groove binding analog. [] This compound provides the thiazole core, which is essential for mimicking the structure and binding properties of naturally occurring antibiotics like Netropsin and Distamycin-A. [] These natural antibiotics exhibit their biological activity by binding to the minor groove of DNA, thereby interfering with DNA replication and transcription. By using Ethyl 2-aminothiazole-5-carboxylate as a building block, researchers aim to create synthetic analogs with improved binding affinity, selectivity, and potentially enhanced therapeutic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


